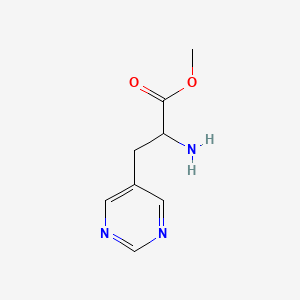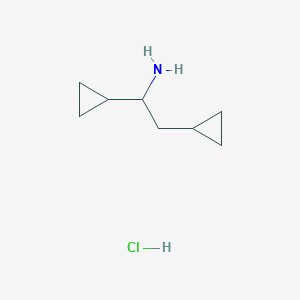![molecular formula C10H12N2O4S B13500039 4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid CAS No. 120237-88-9](/img/structure/B13500039.png)
4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique functional groups, including a carboxylic acid, an amide, and an allyl ether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Allyl Ether Group: This step involves the reaction of the thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The amide bond can be formed through the reaction of the thiazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ether group, using nucleophiles like thiols or amines.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, potassium carbonate, DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Thiazole derivatives with substituted allyl groups.
Hydrolysis: Carboxylic acids, amines.
科学的研究の応用
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
類似化合物との比較
Similar Compounds
4-methyl-2-({[(prop-2-yn-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups and the presence of both sulfur and nitrogen in the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
120237-88-9 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
256.28 g/mol |
IUPAC名 |
4-methyl-2-[(prop-2-enoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-3-4-16-10(15)11-5-7-12-6(2)8(17-7)9(13)14/h3H,1,4-5H2,2H3,(H,11,15)(H,13,14) |
InChIキー |
WXQVSGYXIBJUSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CNC(=O)OCC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


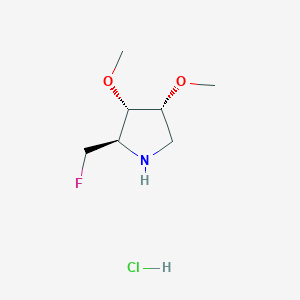
![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
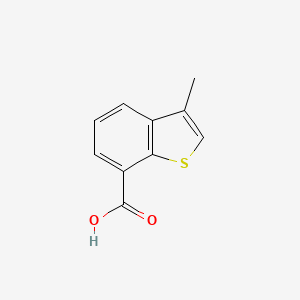
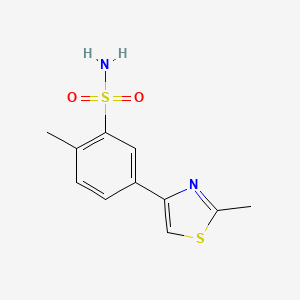
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
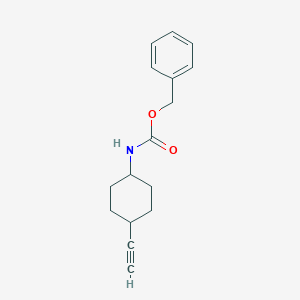
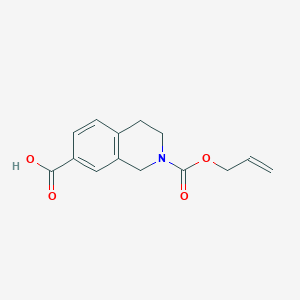
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)

![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
